![molecular formula C18H32N2O2 B2564160 2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034570-58-4](/img/structure/B2564160.png)
2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” often involves complex organic reactions . For instance, the synthesis of 2H-Pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis of tetrahydropyridines and dihydro-2H-pyrans can be achieved via ring-expansion of monocyclopropanated heterocycles .Molecular Structure Analysis
The molecular structure of “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is complex, involving multiple functional groups. The compound contains a cyclopentyl group, a piperidin-4-yl group, and a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis
The chemical reactions involving “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” are likely to be complex due to the presence of multiple functional groups . For instance, the ring-expansion of monocyclopropanated heterocycles can lead to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Scientific Research Applications
Protein Kinase B (Akt) Inhibition
2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide: has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt). PKB plays a crucial role in intracellular signaling pathways related to growth and survival. Dysregulation of PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized the compound’s lipophilic substitution, resulting in ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases .
Oral Bioavailability Enhancement
The linker group between the piperidine and the lipophilic substituent was varied, leading to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides . These compounds exhibit potent inhibition of PKB and improved oral bioavailability. They have demonstrated efficacy in modulating PKB-related biomarkers in vivo and effectively inhibiting human tumor xenograft growth in animal models .
Availability
If you’re interested in obtaining this compound for your scientific research, it is available from suppliers such as Life Chemicals Inc. under the registry number ZINC000225561723 .
properties
IUPAC Name |
2-cyclopentyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRGCIFHASONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide |
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